molecular formula C7H14N2O3S B13210703 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide

Cat. No.: B13210703
M. Wt: 206.27 g/mol
InChI Key: CKRCAEMVJHMHPO-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide is a chemical compound with a unique structure that includes a thiomorpholine ring with a sulfone group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide typically involves the reaction of thiomorpholine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding thiomorpholine derivative.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The acetamide moiety may also play a role in binding to specific receptors or enzymes, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid
  • Methyl 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetate

Uniqueness

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide is unique due to its specific combination of a thiomorpholine ring with a sulfone group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-3-yl)-N-methylacetamide

InChI

InChI=1S/C7H14N2O3S/c1-8-7(10)4-6-5-13(11,12)3-2-9-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

CKRCAEMVJHMHPO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1CS(=O)(=O)CCN1

Origin of Product

United States

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